Cas no 1805184-32-0 (6'-Bromo-3'-chloro-2'-fluorophenacyl chloride)

6'-Bromo-3'-chloro-2'-fluorophenacyl chloride is a halogenated phenacyl derivative commonly employed as a versatile intermediate in organic synthesis. Its distinct substitution pattern—incorporating bromo, chloro, and fluoro groups—enhances reactivity in nucleophilic aromatic substitution and cross-coupling reactions, making it valuable for constructing complex molecular frameworks. The phenacyl chloride moiety further facilitates functionalization via alkylation or condensation reactions. This compound is particularly useful in pharmaceutical and agrochemical research, where selective halogenation is critical for modulating bioactivity. High purity and stability under controlled conditions ensure consistent performance in synthetic applications. Its structural features make it a preferred choice for targeted derivatization in specialized chemical synthesis.
6'-Bromo-3'-chloro-2'-fluorophenacyl chloride structure
1805184-32-0 structure
Product name:6'-Bromo-3'-chloro-2'-fluorophenacyl chloride
CAS No:1805184-32-0
MF:C8H4BrCl2FO
MW:285.925163269043
CID:5906901
PubChem ID:130140806

6'-Bromo-3'-chloro-2'-fluorophenacyl chloride Chemical and Physical Properties

Names and Identifiers

    • 6'-Bromo-3'-chloro-2'-fluorophenacyl chloride
    • Ethanone, 1-(6-bromo-3-chloro-2-fluorophenyl)-2-chloro-
    • EN300-1913708
    • 1-(6-bromo-3-chloro-2-fluorophenyl)-2-chloroethan-1-one
    • 1805184-32-0
    • Inchi: 1S/C8H4BrCl2FO/c9-4-1-2-5(11)8(12)7(4)6(13)3-10/h1-2H,3H2
    • InChI Key: WIWGEFBLFJQKQY-UHFFFAOYSA-N
    • SMILES: C(=O)(C1=C(Br)C=CC(Cl)=C1F)CCl

Computed Properties

  • Exact Mass: 283.88066g/mol
  • Monoisotopic Mass: 283.88066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Density: 1.736±0.06 g/cm3(Predicted)
  • Boiling Point: 336.4±42.0 °C(Predicted)

6'-Bromo-3'-chloro-2'-fluorophenacyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1913708-10.0g
1-(6-bromo-3-chloro-2-fluorophenyl)-2-chloroethan-1-one
1805184-32-0
10g
$5037.0 2023-06-02
Enamine
EN300-1913708-0.1g
1-(6-bromo-3-chloro-2-fluorophenyl)-2-chloroethan-1-one
1805184-32-0
0.1g
$867.0 2023-09-17
Enamine
EN300-1913708-0.25g
1-(6-bromo-3-chloro-2-fluorophenyl)-2-chloroethan-1-one
1805184-32-0
0.25g
$906.0 2023-09-17
Enamine
EN300-1913708-1.0g
1-(6-bromo-3-chloro-2-fluorophenyl)-2-chloroethan-1-one
1805184-32-0
1g
$1172.0 2023-06-02
Enamine
EN300-1913708-0.5g
1-(6-bromo-3-chloro-2-fluorophenyl)-2-chloroethan-1-one
1805184-32-0
0.5g
$946.0 2023-09-17
Enamine
EN300-1913708-0.05g
1-(6-bromo-3-chloro-2-fluorophenyl)-2-chloroethan-1-one
1805184-32-0
0.05g
$827.0 2023-09-17
Enamine
EN300-1913708-5g
1-(6-bromo-3-chloro-2-fluorophenyl)-2-chloroethan-1-one
1805184-32-0
5g
$2858.0 2023-09-17
Enamine
EN300-1913708-5.0g
1-(6-bromo-3-chloro-2-fluorophenyl)-2-chloroethan-1-one
1805184-32-0
5g
$3396.0 2023-06-02
Enamine
EN300-1913708-2.5g
1-(6-bromo-3-chloro-2-fluorophenyl)-2-chloroethan-1-one
1805184-32-0
2.5g
$1931.0 2023-09-17
Enamine
EN300-1913708-1g
1-(6-bromo-3-chloro-2-fluorophenyl)-2-chloroethan-1-one
1805184-32-0
1g
$986.0 2023-09-17

Additional information on 6'-Bromo-3'-chloro-2'-fluorophenacyl chloride

Professional Introduction to Compound with CAS No. 1805184-32-0 and Product Name: 6'-Bromo-3'-chloro-2'-fluorophenacyl chloride

The compound with the CAS number 1805184-32-0 and the product name 6'-Bromo-3'-chloro-2'-fluorophenacyl chloride represents a significant advancement in the field of pharmaceutical chemistry. This specialized organic molecule has garnered attention due to its unique structural features and potential applications in drug development. The presence of bromine, chlorine, and fluorine substituents in its phenacyl chloride backbone imparts distinct reactivity and functionality, making it a valuable intermediate in synthetic chemistry.

One of the most compelling aspects of 6'-Bromo-3'-chloro-2'-fluorophenacyl chloride is its role as a building block in the synthesis of biologically active compounds. The halogen atoms attached to the aromatic ring enhance its electrophilicity, facilitating various nucleophilic substitution reactions that are crucial for constructing complex molecular architectures. This property has made it particularly useful in the development of novel therapeutic agents targeting a wide range of diseases.

Recent research has highlighted the compound's utility in the synthesis of kinase inhibitors, which are among the most extensively studied drug classes for treating cancers and inflammatory disorders. The combination of bromine and chlorine substituents allows for selective functionalization, enabling chemists to tailor the molecule's properties for specific biological interactions. For instance, studies have demonstrated that derivatives of 6'-Bromo-3'-chloro-2'-fluorophenacyl chloride can be modified to produce potent inhibitors of tyrosine kinases, which play a critical role in cell signaling pathways associated with diseases such as leukemia and rheumatoid arthritis.

In addition to its applications in oncology, this compound has shown promise in the development of antimicrobial agents. The electron-withdrawing nature of the fluorine atom enhances the molecule's ability to interact with bacterial enzymes, disrupting essential metabolic processes. Researchers have reported successful modifications of 6'-Bromo-3'-chloro-2'-fluorophenacyl chloride to create novel fluoroquinolone analogs with improved efficacy against resistant strains of bacteria. These findings underscore the compound's versatility as a scaffold for antimicrobial drug discovery.

The synthetic methodologies employed in the preparation of 6'-Bromo-3'-chloro-2'-fluorophenacyl chloride are also worth noting. The compound is typically synthesized through a multi-step process involving halogenation reactions and chlorination at specific positions on the phenacyl core. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been utilized to introduce fluorine atoms with high selectivity. These synthetic strategies not only highlight the compound's complexity but also demonstrate the sophistication of modern organic chemistry in producing structurally diverse molecules.

From a medicinal chemistry perspective, the structural features of 6'-Bromo-3'-chloro-2'-fluorophenacyl chloride make it an attractive candidate for further derivatization. The presence of multiple reactive sites allows for diverse functionalization patterns, enabling researchers to explore a wide spectrum of biological activities. Computational modeling studies have been instrumental in predicting how different substituents will influence the molecule's binding affinity to biological targets. These insights have guided experimental efforts toward optimizing lead compounds derived from this intermediate.

The impact of 6'-Bromo-3'-chloro-2'-fluorophenacyl chloride extends beyond academic research; it has found practical applications in industrial settings where high-throughput screening is employed to identify novel drug candidates. Its well-defined reactivity profile makes it an ideal starting material for generating libraries of compounds that can be rapidly tested for biological activity. This approach has accelerated the discovery process in drug development pipelines, particularly for diseases where rapid identification of effective treatments is critical.

Future directions in research involving 6 '-Bromo-3 '-chloro -2 '-fluorophenacyl chloride may focus on exploring its potential as a tool compound for studying enzyme mechanisms and developing new synthetic transformations. The ability to precisely control reactivity at multiple sites on its aromatic ring offers opportunities for investigating fundamental chemical principles that could lead to breakthroughs in synthetic methodology. Additionally, collaborations between academia and industry are likely to drive innovation by leveraging this compound's unique properties.

In conclusion, 6 '-Bromo -3 '-chloro -2 '-fluorophenacyl chloride (CAS No. 1805184 -32 -0) represents a cornerstone in modern pharmaceutical chemistry. Its structural complexity and reactivity make it indispensable for synthesizing biologically active molecules with applications spanning multiple therapeutic areas. As research continues to uncover new ways to utilize this compound, its significance in drug discovery is expected to grow even further, solidifying its position as a key intermediate in advancing medical science.

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